3,5,3',5'-Tetraiodo Thyroaldehyde-13C6
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Overview
Description
Chemical Reactions Analysis
3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone metabolism. The compound mimics the action of natural thyroid hormones, influencing metabolic pathways related to carbohydrate and lipid catabolism . The molecular targets include thyroid hormone receptors and deiodinases, which convert thyroxine to its active form, triiodothyronine .
Comparison with Similar Compounds
3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 can be compared with other thyroid hormone analogues such as:
3,3’,5,5’-Tetraiodo-L-thyronine (T4): The natural form of thyroxine produced by the thyroid gland.
3,5,3’-Triiodo-L-thyronine (T3): The active form of thyroid hormone, more potent than T4.
3,5-Diiodo-L-thyronine (T2): A metabolite of T3 with rapid action on lipid metabolism.
The uniqueness of 3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 lies in its 13C6 label, which allows for detailed studies using NMR and other isotopic labeling techniques .
Properties
CAS No. |
1346601-51-1 |
---|---|
Molecular Formula |
C13H6I4O3 |
Molecular Weight |
723.76 |
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde |
InChI |
InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H/i3+1,4+1,7+1,8+1,9+1,12+1 |
InChI Key |
XXHLJTORMPKPTC-NNONGNGPSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O |
Synonyms |
4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde-13C6; |
Origin of Product |
United States |
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